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Compound of Interest
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Cat. No.: B7856092

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Foretinib's performance against known c-Met resistance mutations,
supported by experimental data. Foretinib, a multi-kinase inhibitor, demonstrates significant
activity against c-Met and VEGFR2, offering a potential therapeutic strategy for cancers
harboring mutations that confer resistance to other c-Met inhibitors.

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cell proliferation,
survival, and motility.[1] Dysregulation of the c-Met signaling pathway, through mutations,
amplification, or overexpression, is implicated in the progression of various cancers, including
non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] While targeted therapies have
been developed to inhibit c-Met, the emergence of resistance mutations poses a significant
clinical challenge.[1]

Foretinib, an ATP-competitive inhibitor, targets the inactive "DFG-out" conformation of the c-
Met kinase domain, classifying it as a type Il inhibitor.[4][5] This mechanism of action
distinguishes it from type | inhibitors, which bind to the active "DFG-in" conformation. This
structural difference is key to Foretinib's ability to overcome resistance mutations that affect
the binding of type I inhibitors.[1]

Comparative Efficacy of Foretinib

Experimental studies have demonstrated Foretinib's potent activity against clinically relevant
c-Met resistance mutations, particularly those at the D1228 and Y1230 residues of the kinase
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domain. These mutations are known to confer resistance to type | c-Met inhibitors such as
capmatinib and tepotinib.[4][6]

A comprehensive screening of 300 anti-cancer drugs identified Foretinib as one of the few
agents effective against Ba/F3 cells engineered to express c-Met with exon 14 skipping
mutations (METex14) along with secondary D1228A/Y mutations.[4] Further studies confirmed
that Foretinib retained potent activity against a panel of D1228 substitutions
(D1228A/E/G/HI/N/VIY) and Y1230 substitutions (Y1230C/D/H/N/S), whereas the activity of
other type Il inhibitors like cabozantinib and merestinib was significantly reduced against
D1228 mutants.[4][7]

Quantitative Comparison of Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Foretinib and other c-Met inhibitors against various c-Met mutations in Ba/F3 and Hs746t
cancer cell lines. Lower IC50 values indicate greater potency.

cell Li c-Met Foretinib Cabozantini Merestinib Savolitinib

ell Line
Mutation IC50 (nM) b IC50 (nM) IC50 (nM) IC50 (nM)

Ba/F3 METex14 ~10 ~5 ~5 >1000
METex14 +

Ba/F3 ~15 >100 >100 >1000
D1228N
METex14 +

Ba/F3 ~15 >100 >100 >1000
D1228V
METex14 +

Ba/F3 ~10 ~10 ~10 >1000
Y1230H

Hs746t METex14 ~5 ~5 ~5 >1000
METex14 +

Hs746t ~10 >50 >50 >1000
D1228N

Data compiled from multiple sources.[1][4] Exact values may vary between experiments.

c-Met Signaling and Inhibition
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The c-Met signaling pathway is activated upon binding of its ligand, hepatocyte growth factor
(HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the
kinase domain, initiating downstream signaling cascades that promote cell growth, survival,
and invasion. Foretinib inhibits this pathway by blocking the ATP-binding site of the c-Met
kinase, thereby preventing its activation and subsequent signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 2. cancernetwork.com [cancernetwork.com]

o 3. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRSs, inhibits growth of
gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed
[pubmed.ncbi.nim.nih.gov]

e 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib
treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nim.nih.gov]

¢ 5. selleckchem.com [selleckchem.com]
¢ 6. researchgate.net [researchgate.net]

e 7. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib
treatment in NSCLCs with MET exon 14 skipping mutation - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Foretinib's Efficacy Against c-Met Resistance Mutations:
A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7856092#evaluating-foretinib-s-activity-against-
known-c-met-resistance-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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